molecular formula C17H15BrFNO2S B11097980 ethyl 2-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11097980
M. Wt: 396.3 g/mol
InChI Key: RVNQGRMUVUDYEM-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of cyclopenta[b]thiophene derivatives. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl group, a methyleneamino linkage, and an ethyl ester functional group. Such compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of ETHYL 2-{[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the amino group and subsequent coupling with the bromine and fluorine-substituted benzaldehyde. The final step involves esterification to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

ETHYL 2-{[(E)-1-(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other cyclopenta[b]thiophene derivatives with different substituents. For example:

Properties

Molecular Formula

C17H15BrFNO2S

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 2-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H15BrFNO2S/c1-2-22-17(21)15-12-4-3-5-14(12)23-16(15)20-9-10-8-11(18)6-7-13(10)19/h6-9H,2-5H2,1H3/b20-9+

InChI Key

RVNQGRMUVUDYEM-AWQFTUOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.